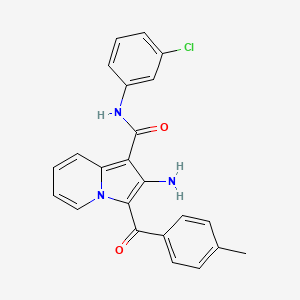

2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Description

2-Amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a carboxamide backbone substituted with a 3-chlorophenyl group at the N-position and a 4-methylbenzoyl moiety at the 3-position of the indolizine core. Structural characterization of such molecules often employs spectroscopic techniques (NMR, IR) and mass spectrometry, with crystallographic validation using tools like SHELX .

Properties

IUPAC Name |

2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c1-14-8-10-15(11-9-14)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-17-6-4-5-16(24)13-17/h2-13H,25H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUSPBTXBRURSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyridine derivative.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

Attachment of the Methylbenzoyl Moiety: The methylbenzoyl group can be attached through an acylation reaction, often using a Friedel-Crafts acylation method.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

Pathways Involved: Signaling pathways or metabolic processes that are affected by the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide differ primarily in the substituents on the phenyl ring (position and functional groups) and the acyl moiety attached to the indolizine core. Below is a systematic comparison:

Table 1: Structural and Molecular Comparison of Indolizine Carboxamide Derivatives

Key Observations:

Substituent Position Effects: The chlorine position on the phenyl ring (2- vs. 3-) affects steric and electronic interactions. For example, the 2-chlorophenyl analog () may exhibit different hydrogen-bonding capabilities compared to the 3-chlorophenyl derivative due to ortho-substitution effects .

Fluoro () is a small, electronegative substituent that often improves bioavailability and membrane permeability .

Phenyl Ring Modifications :

- Ethyl (–7) and methyl () groups on the phenyl ring enhance lipophilicity, which may impact pharmacokinetic properties like absorption and half-life .

Molecular Weight Trends :

- Bromine substitution () significantly increases molecular weight (464.31 g/mol), which could reduce solubility compared to lighter halogenated analogs like the target compound (403.87 g/mol) .

Implications for Structure-Activity Relationships (SAR)

While pharmacological data are absent in the provided evidence, structural trends suggest:

- Electron-Donating Groups (e.g., methoxy, methyl) may enhance metabolic stability but reduce electrophilic reactivity.

- Halogen Placement (2- vs. 3-chlorophenyl) could influence target binding specificity due to steric effects.

- Heterocyclic Acyl Groups (e.g., thiophene in ) might improve interaction with hydrophobic enzyme pockets .

Biological Activity

2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C23H18ClN3O2

- Molecular Weight : 403.87 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Indolizine Core : Cyclization reactions with appropriate precursors.

- Introduction of Functional Groups : Nucleophilic substitution for the amino group and acylation for the chlorophenyl and methylbenzoyl groups.

- Purification : Techniques such as recrystallization or chromatography are used to achieve high purity.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity.

- Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways.

- Gene Expression Modulation : It could affect gene expression, leading to changes in protein synthesis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer) : Exhibited significant growth inhibition with IC50 values indicating potent activity.

- HepG2 (liver cancer) : Similar cytotoxic effects were observed.

The ability to induce apoptotic cell death has been a key mechanism contributing to its anticancer properties.

Case Studies and Research Findings

- Cytotoxicity Evaluation :

- Mechanistic Insights :

Data Tables

| Compound Name | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 5.36 | Apoptosis induction |

| This compound | HepG2 | 6.51 | Cell cycle arrest |

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-N-(3-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide?

- Methodological Answer : The compound is synthesized via multi-step protocols involving: (i) Formation of the indolizine core through cyclization of pyridinium salts with acetylenic esters (e.g., ethyl propiolate). (ii) Introduction of the 4-methylbenzoyl group via nucleophilic acyl substitution. (iii) Amidation at the 1-carboxamide position using 3-chloroaniline derivatives. Key optimizations include reaction temperature (60–80°C), solvent choice (DMF or THF), and catalysts (K₂CO₃). Purity is monitored via TLC and column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm).

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (m/z 293.3 [M+H]+).

- TLC/HPLC : Monitors reaction progress and purity (>95%) .

Q. What biological activities are associated with this compound?

- Methodological Answer : Indolizine derivatives exhibit:

- Anticancer Activity : Inhibition of kinase enzymes (e.g., EGFR, VEGFR) via π-π stacking and hydrogen bonding with ATP-binding pockets.

- Anti-inflammatory Effects : COX-2 suppression via hydrophobic interactions with the catalytic domain.

Initial screening uses MTT assays on cancer cell lines (IC₅₀ values: 5–20 μM) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ambiguous NMR shifts) be resolved during structural validation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H-1H and 1H-13C couplings.

- Computational Modeling (DFT) : Predicts chemical shifts and compares them to experimental data.

- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and substituent positioning .

Q. What strategies mitigate low yields in the final amidation step?

- Methodological Answer :

- Coupling Reagents : Use HATU or EDCI/HOBt to activate the carboxylate intermediate.

- Solvent Optimization : Anhydrous DMF with molecular sieves to scavenge moisture.

- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yields by 20–30% .

Q. How does the 3-chlorophenyl substituent influence target binding affinity?

- Methodological Answer :

- Hydrophobic Interactions : The chloro group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

- Electron-Withdrawing Effects : Stabilizes charge-transfer interactions with catalytic residues.

Validate via molecular docking (AutoDock Vina) and SAR studies on chloro-substituted analogs .

Q. What in vitro models are appropriate for assessing anti-proliferative effects?

- Methodological Answer :

- Cell Lines : MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cells.

- Assays : MTT for viability, Annexin V/PI staining for apoptosis, and Western blotting for caspase-3 activation.

- Dose-Response : 24–72 hr exposure with IC₅₀ calculated via nonlinear regression .

Q. How can the compound be quantified in biological matrices (e.g., plasma)?

- Methodological Answer :

- LC-MS/MS : Use a C18 column, mobile phase (0.1% formic acid in acetonitrile/water), and MRM transitions (m/z 293.3 → 154.1).

- Sample Preparation : Protein precipitation with acetonitrile or SPE for plasma samples.

- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), accuracy (±15%), and precision (RSD <10%) .

Q. How to address stability issues in aqueous solutions?

- Methodological Answer :

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Standardization : Uniform cell density (1×10⁴ cells/well), exposure time (48 hrs), and serum-free conditions.

- Reference Controls : Use cisplatin or doxorubicin as positive controls.

- Meta-Analysis : Apply statistical weighting to account for assay variability (e.g., random-effects models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.